![molecular formula C5H4BrFN2 B058044 2-Amino-3-bromo-5-fluoropyridine CAS No. 869557-43-7](/img/structure/B58044.png)
2-Amino-3-bromo-5-fluoropyridine
Overview
Description
2-Amino-3-bromo-5-fluoropyridine is a reactant used in the synthesis of cyano heteroaryl bromides . It is a compound with the molecular formula C5H4BrFN2 .
Synthesis Analysis
The synthesis of 2-amino-5-fluoropyridines was achieved in 8–85% yields by palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines . 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromo-5-fluoropyridine can be represented by the InChI string: InChI=1S/C5H4BrFN2/c6-4-1-3 (7)2-9-5 (4)8/h1-2H, (H2,8,9)
. The Canonical SMILES representation is C1=C (C=NC (=C1Br)N)F
.
Chemical Reactions Analysis
2-Amino-3-bromo-5-fluoropyridine can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Physical And Chemical Properties Analysis
2-Amino-3-bromo-5-fluoropyridine has a molecular weight of 191.00 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are 189.95419 g/mol . The Topological Polar Surface Area is 38.9 Ų . The compound is solid at 20°C and has a melting point of 60.0-70.0°C .
Scientific Research Applications
Chemical Synthesis
“2-Amino-3-bromo-5-fluoropyridine” is used in various chemical synthesis processes . It’s a key component in the production of other complex organic compounds due to its unique structure and reactivity .
Catalyst in Cycloaddition Reactions
This compound has been used in the Intermolecular [2+2] Cycloaddition reactions as a catalyst . These reactions are crucial in the formation of cyclic compounds, which are common in many natural and synthetic materials .
Production of Herbicides and Insecticides
Fluorinated pyridines, such as “2-Amino-3-bromo-5-fluoropyridine”, have been used as starting materials for the synthesis of some herbicides and insecticides . The presence of fluorine increases the effectiveness of these products .
Suzuki Coupling Reactions
“2-Amino-3-bromo-5-fluoropyridine” can undergo Suzuki coupling reactions with phenylboronic acid to produce 5-fluoro-2-phenylpyridine . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Production of Biaryl Compounds
This compound can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . Biaryl compounds are important in pharmaceuticals and agrochemicals .
Research and Development
“2-Amino-3-bromo-5-fluoropyridine” is used in research and development laboratories . Its properties make it a valuable compound for testing new reactions and developing new synthetic methods .
Safety and Hazards
2-Amino-3-bromo-5-fluoropyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s suggested that the 2-amino-3-fluoropyridine moiety forms a π – π interaction with the arginine residue in the protein sequence, leading to improved inhibitory
Biochemical Pathways
Fluoropyridines are known to have a significant impact on various biological applications .
Pharmacokinetics
The presence of fluorine in the compound might influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
It’s known that the modification by 2-amino-3-fluoropyridine has shown a significant enhancement in antitumor activity, compared with the mother molecules
Action Environment
The presence of fluorine in the compound might influence its environmental stability, as fluorine-containing substituents are often incorporated to improve the environmental properties of new pharmaceuticals .
properties
IUPAC Name |
3-bromo-5-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQMCRVUAALNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583124 | |
Record name | 3-Bromo-5-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-fluoropyridine | |
CAS RN |
869557-43-7 | |
Record name | 3-Bromo-5-fluoro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869557-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-bromo-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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